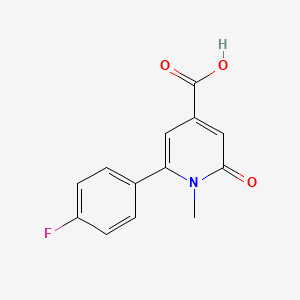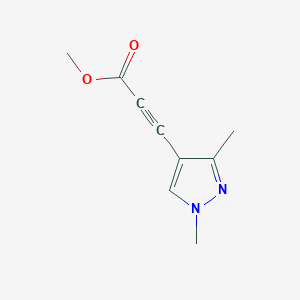
2-(2-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetic acid is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a cyclohexyl group attached to an oxadiazole ring, which is further connected to a pyrrole ring and an acetic acid moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The cyclohexyl group is introduced to the oxadiazole ring through a cyclization reaction involving appropriate precursors such as hydrazides and carboxylic acids.
Pyrrole Ring Formation: The oxadiazole intermediate is then reacted with a suitable pyrrole precursor under conditions that promote the formation of the pyrrole ring.
Acetic Acid Introduction: Finally, the acetic acid moiety is introduced through a reaction with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(2-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-(2-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound may be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(2-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The oxadiazole and pyrrole rings may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
2-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethan-1-amine: Shares the oxadiazole and cyclohexyl groups but differs in the presence of an amine group instead of the pyrrole and acetic acid moieties.
(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methylamine hydrochloride: Similar oxadiazole structure but with a methylamine group.
Uniqueness
2-(2-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetic acid is unique due to the combination of the oxadiazole, pyrrole, and acetic acid groups, which impart distinct chemical and biological properties not found in the similar compounds listed above.
特性
分子式 |
C14H17N3O3 |
|---|---|
分子量 |
275.30 g/mol |
IUPAC名 |
2-[2-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)pyrrol-1-yl]acetic acid |
InChI |
InChI=1S/C14H17N3O3/c18-12(19)9-17-8-4-7-11(17)14-15-13(16-20-14)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,18,19) |
InChIキー |
MGMCNXCRUPEWGD-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=NOC(=N2)C3=CC=CN3CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-Oxo-7-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11790481.png)
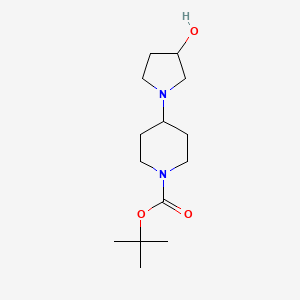

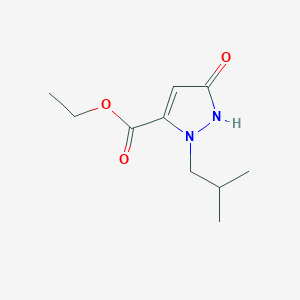
![(R)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11790509.png)
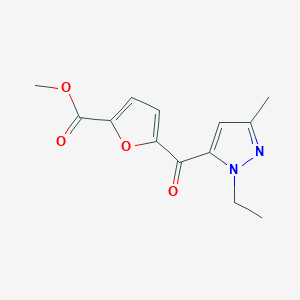
![4'-(2-Methoxyphenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid](/img/structure/B11790526.png)
![N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B11790529.png)
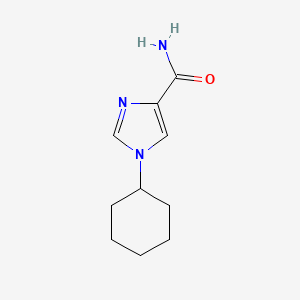
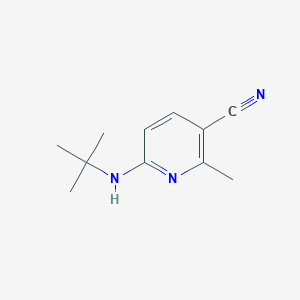
![3-(Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoic acid](/img/structure/B11790549.png)
![2-Methyl-1-(1H-pyrrolo[2,3-B]pyridin-6-YL)propan-1-one](/img/structure/B11790553.png)
